1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
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Overview
Description
1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic compound that features a piperidine ring, a pyridazine moiety, and a fluorophenyl group
Preparation Methods
The synthesis of 1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps:
Formation of the Pyridazine Moiety: The pyridazine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the use of tert-butyl groups to protect reactive sites.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the pyridazine moiety is reacted with piperidine derivatives.
Introduction of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the piperidine-pyridazine intermediate. This is typically achieved through palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is utilized in biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes involved in key biological pathways, modulating their activity.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and neurotransmission, leading to its therapeutic effects.
Comparison with Similar Compounds
1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one can be compared with similar compounds:
Similar Compounds: Compounds such as 1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(4-chlorophenyl)ethanone and 1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(4-bromophenyl)ethanone share structural similarities.
Properties
IUPAC Name |
1-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2/c1-22(2,3)19-8-9-20(25-24-19)28-15-17-10-12-26(13-11-17)21(27)14-16-4-6-18(23)7-5-16/h4-9,17H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCYIQAIGCNUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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